R-1 Methanandamide Phosphate
Overview
Description
Mechanism of Action
Target of Action
R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . The primary targets of this compound are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist on the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . When tested for the inhibitory effects of aea binding to the isolated rat brain cb1 receptors, it has shown about 5-fold less potent as an agonist .
Biochemical Pathways
The activation of the CB1 and CB2 receptors by this compound can lead to various downstream effects, depending on the specific physiological context . For example, it has been shown to inhibit the growth of C6 glioma cells, indicating a potential role in regulating cell proliferation .
Pharmacokinetics
As a water-soluble prodrug analog of aea, it is expected to have improved bioavailability compared to aea
Result of Action
The activation of CB1 and CB2 receptors by this compound can have various molecular and cellular effects. For instance, it has been shown to inhibit the growth of C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other endocannabinoids, the density of CB1 and CB2 receptors, and the specific physiological or pathological context can all potentially impact its action
Biochemical Analysis
Biochemical Properties
R-1 Methanandamide Phosphate exhibits similar activity to AEA in biochemical reactions . It interacts with cannabinoid receptors CB1 and CB2, which are the same receptors that AEA acts upon . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions .
Cellular Effects
This compound has been shown to inhibit the growth of C6 glioma cells, demonstrating its influence on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . It can inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
It is likely to interact with enzymes or cofactors in the endocannabinoid system, given its similarity to AEA .
Transport and Distribution
Given its water-soluble nature, it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-1 Methanandamide Phosphate involves the esterification of arachidonoyl ethanolamide with phosphate. The reaction typically requires a phosphate donor, such as phosphoric acid or a phosphate ester, and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the molecule.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon forms .
Scientific Research Applications
R-1 Methanandamide Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cannabinoid analogs and their interactions with various receptors.
Biology: The compound is employed in research on cell proliferation and apoptosis, particularly in cancer studies.
Medicine: this compound is investigated for its potential therapeutic effects in conditions such as glaucoma and neurodegenerative diseases.
Comparison with Similar Compounds
Arachidonoyl Ethanolamide:
2-Arachidonoyl Glycerol: Another endogenous cannabinoid that acts on the same receptors.
Arachidonoyl Ethanolamide Phosphate: A related phosphate ester with similar properties.
Uniqueness: R-1 Methanandamide Phosphate is unique due to its enhanced water solubility compared to other cannabinoids. This property makes it more suitable for aqueous environments and certain therapeutic applications .
Properties
IUPAC Name |
[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONSAFDJFAGAFZ-FQPARAGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347867 | |
Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649569-33-5 | |
Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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